![molecular formula C19H28N2O2S B2425572 2-(3-methoxyphenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034476-43-0](/img/structure/B2425572.png)
2-(3-methoxyphenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide
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Description
2-(3-methoxyphenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H28N2O2S and its molecular weight is 348.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
- 2-(3-methoxyphenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is related to compounds with potential analgesic activity. For example, the synthesis and intravenous analgesic activity of a series of 3-methyl-4-(N-phenyl amido)piperidines were explored, highlighting the pharmacophore's role in optimizing analgesic potency and duration of action. One compound, cis-42, demonstrated significant potency compared to morphine and fentanyl, indicating the therapeutic potential of such structures in pain management (Lalinde et al., 1990).
Inhibition Studies and Enzyme Activity
- The compound's structure is reminiscent of inhibitors and modulators of enzyme activity. N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, for instance, was synthesized to evaluate inhibition potential against various enzymes. It showed significant activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating the potential application of similar compounds in treating conditions associated with these enzymes (Virk et al., 2018).
Chemical Synthesis and Molecular Docking
- A detailed study on the synthesis of chemically related compounds using both conventional and microwave-assisted methods was conducted to evaluate their impact on reaction time and yield. This research not only illuminates the synthetic versatility of these compounds but also their potential interactions with biological targets through molecular docking studies, offering insights into their mechanism of action at the molecular level (Virk et al., 2018).
Anticonvulsant Activity
- Research on analogs of ketamine, which share structural similarities with this compound, revealed potential anticonvulsant effects. These studies suggest that modifications to the piperidine and phenyl components can significantly impact the pharmacological properties, offering a pathway for the development of new therapeutic agents (Ahmadi et al., 2012).
Binding Studies and DNA Interaction
- The interaction of amide derivatives with biological macromolecules such as DNA and proteins has been explored, providing a foundation for understanding the biological activities of these compounds at the cellular level. Such studies are crucial for drug development, as they can inform the design of molecules with targeted therapeutic effects (Raj, 2020).
properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-23-18-4-2-3-16(11-18)12-19(22)20-13-15-5-8-21(9-6-15)17-7-10-24-14-17/h2-4,11,15,17H,5-10,12-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWOIGFPXNYOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.